(S)-2-Amino-3-(4-bromo-2-thiazolyl)propanoic Acid
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Overview
Description
(S)-2-Amino-3-(4-bromo-2-thiazolyl)propanoic Acid is a compound that features a thiazole ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-bromo-2-thiazolyl)propanoic Acid typically involves the use of thiazole derivatives. One common method involves the bromination of a thiazole ring followed by the introduction of an amino acid side chain. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out at low temperatures to control the regioselectivity of the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-bromo-2-thiazolyl)propanoic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the thiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of polar aprotic solvents and catalysts such as palladium.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include thiazole derivatives with various substituents replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include de-brominated thiazole derivatives and reduced thiazole rings.
Scientific Research Applications
(S)-2-Amino-3-(4-bromo-2-thiazolyl)propanoic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for protein binding studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-bromo-2-thiazolyl)propanoic Acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(4-chloro-2-thiazolyl)propanoic Acid
- (S)-2-Amino-3-(4-fluoro-2-thiazolyl)propanoic Acid
- (S)-2-Amino-3-(4-iodo-2-thiazolyl)propanoic Acid
Uniqueness
(S)-2-Amino-3-(4-bromo-2-thiazolyl)propanoic Acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its chloro, fluoro, and iodo analogs .
Properties
Molecular Formula |
C6H7BrN2O2S |
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Molecular Weight |
251.10 g/mol |
IUPAC Name |
2-amino-3-(4-bromo-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H7BrN2O2S/c7-4-2-12-5(9-4)1-3(8)6(10)11/h2-3H,1,8H2,(H,10,11) |
InChI Key |
UWYZWZSTYLDHIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)CC(C(=O)O)N)Br |
Origin of Product |
United States |
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